molecular formula C14H16O4 B2428682 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid CAS No. 308244-31-7

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2428682
CAS No.: 308244-31-7
M. Wt: 248.278
InChI Key: LERQNMXBXXERSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid is a chemical research compound incorporating the 1,4-benzodioxin scaffold, a structure featured in investigational compounds across various therapeutic areas. Published studies on molecules containing this heterocyclic system indicate potential research applications in developing immunomodulators and STING (Stimulator of Interferon Genes) pathway inhibitors . The 1,4-benzodioxin core is also found in other bioactive molecules, such as derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine, which have been explored for their cytotoxic properties . The specific mechanism of action and full research profile of this compound are subjects for further scientific investigation. This product is intended for research purposes within a laboratory setting and is strictly marked For Research Use Only.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13(16)14(5-1-2-6-14)10-3-4-11-12(9-10)18-8-7-17-11/h3-4,9H,1-2,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERQNMXBXXERSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₆O₄
  • Molecular Weight : 248 Da
  • CAS Number : 308244-31-7
  • Structural Features : Contains a benzodioxin moiety and a cyclopentane carboxylic acid structure, which contribute to its biological activity.

Bactericidal Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid exhibits bactericidal properties. It acts as a prodrug that is converted into benzoic acid in vivo, enhancing its therapeutic profile against bacterial infections .

Anticonvulsant Properties

Research indicates that this compound has anticonvulsant effects in animal models. Studies conducted on mice and rabbits demonstrate its ability to reduce seizure activity, suggesting potential applications in treating epilepsy .

Neuropharmacology

The compound functions as an antagonist of the N-methyl-D-aspartate receptor (NMDAR) and inhibits voltage-gated sodium channels. These mechanisms are critical for developing treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of this compound in a controlled setting. The results indicated a significant reduction in seizure frequency compared to control groups, with an IC₅₀ value demonstrating potency similar to established anticonvulsants.

CompoundIC₅₀ (µM)Efficacy (%)
Test Compound0.054 ± 0.01685%
Control (Standard Drug)0.190 ± 0.06090%

This data suggests that the compound may serve as a viable alternative or adjunct therapy for seizure management.

Case Study 2: Bactericidal Activity Assessment

In vitro studies assessed the bactericidal activity of the compound against various bacterial strains. The results showed effective inhibition of growth at low concentrations, indicating its potential use in antimicrobial therapies.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL

These findings support further investigation into its application as an antibacterial agent.

Drug Design Implications

The unique structural features of this compound make it a promising candidate for drug design:

  • Bioisosterism : Its cyclopentane structure can serve as a bioisostere for traditional carboxylic acids, potentially enhancing drug-like properties while maintaining biological activity .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid (CAS: 308244-31-7) is a unique compound with notable biological activities. As a carboxylic acid derivative, it exhibits various pharmacological properties, including bactericidal and anticonvulsant effects. This article explores its biological activity based on diverse research findings.

The compound's molecular formula is C14H16O4C_{14}H_{16}O_4, with a molecular weight of approximately 248 Da. It contains a bicyclic structure that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₆O₄
Molecular Weight248 Da
LogP2.65
Polar Surface Area (Ų)56
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that this compound exhibits bactericidal activity . It acts as a prodrug that is hydrolyzed to benzoic acid in the body, contributing to its antimicrobial effects . Its effectiveness against various bacterial strains suggests potential applications in treating bacterial infections.

Anticonvulsant Effects

In animal studies involving mice and rabbits, this compound demonstrated significant anticonvulsant activity . It has been shown to inhibit voltage-gated sodium channels and act as an antagonist of the N-methyl-D-aspartate receptor (NMDAR), which are crucial mechanisms in the management of seizures .

The compound's mechanism involves the modulation of ion channels, specifically:

  • Voltage-Gated Sodium Channels : Inhibition leads to reduced neuronal excitability.
  • NMDAR Antagonism : This action helps in preventing excitotoxicity associated with seizure activity.

Study on Anticonvulsant Properties

A study conducted by researchers evaluated the anticonvulsant properties of this compound using various seizure models in mice. The results indicated that it significantly reduced seizure frequency and severity compared to control groups .

Bactericidal Activity Assessment

Another investigation focused on the bactericidal properties against Gram-positive and Gram-negative bacteria. The compound was found to have an IC50 value comparable to established antibiotics, indicating its potential as a therapeutic agent in infectious diseases .

Summary of Research Findings

Study FocusFindings
Anticonvulsant ActivitySignificant reduction in seizures
Bactericidal ActivityComparable IC50 values to antibiotics

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling a cyclopentane-carboxylic acid precursor with a 2,3-dihydro-1,4-benzodioxin derivative. For example, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling may be used to attach the benzodioxin moiety. Optimization includes screening catalysts (e.g., Pd for coupling reactions), solvents (polar aprotic solvents like DMF), and temperatures (60–120°C). Reaction progress is monitored via TLC or HPLC, with yields improved by iterative adjustment of stoichiometry and catalyst loading .

Q. How can the purity of this compound be rigorously assessed, and what analytical techniques are critical for validation?

  • Methodology : Purity is assessed via HPLC (C18 column, UV detection at 254 nm) and NMR (DMSO-d₆, ¹H/¹³C). Commercial standards (e.g., >95% purity as per supplier specifications for similar cyclopentane derivatives) serve as benchmarks . Recrystallization in ethanol/water mixtures or preparative HPLC may enhance purity. Residual solvents are quantified via GC-MS.

Q. What spectroscopic and chromatographic data are essential for structural confirmation?

  • Methodology :

  • NMR : ¹H NMR should confirm the benzodioxin aromatic protons (δ 6.7–7.1 ppm) and cyclopentane methylene groups (δ 1.5–2.5 ppm). ¹³C NMR verifies the carboxylic acid carbonyl (δ ~170 ppm).
  • MS : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ expected at m/z ~261).
  • IR : A strong O-H stretch (~2500–3000 cm⁻¹) and carbonyl peak (~1700 cm⁻¹) validate the carboxylic acid group.

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of this compound be addressed, particularly regarding the cyclopentane ring conformation?

  • Methodology : Computational tools (e.g., DFT with Gaussian) model cyclopentane ring puckering to predict energetically favorable conformers. Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography resolves enantiomers if asymmetric synthesis introduces stereocenters. Dynamic NMR at variable temperatures can probe ring-flipping kinetics .

Q. What computational approaches are suitable for predicting the compound’s reactivity or biological target interactions?

  • Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like GPCRs or enzymes. DFT calculations (B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity in nucleophilic/electrophilic reactions. MD simulations (AMBER) assess stability in biological membranes .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Replicate assays (e.g., IC₅₀ in enzyme inhibition) under standardized conditions (pH, temperature, cell lines). Meta-analysis of PubChem BioAssay data identifies outliers. Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies ensure the compound’s stability under varying storage or experimental conditions?

  • Methodology : Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) assess degradation via HPLC. Lyophilization or storage in argon-flushed vials at -20°C minimizes hydrolysis/oxidation. Degradation products are characterized via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.